molecular formula C13H13FN2O2 B12438416 ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B12438416
M. Wt: 248.25 g/mol
InChI Key: JRYVVDDXLQJBRF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a versatile 1,5-diaryl-1H-imidazole-4-carboxylate ester that serves as a critical synthetic intermediate and scaffold in medicinal chemistry and drug discovery research . This compound is part of a class of nitrogen-containing heterocycles recognized for their privileged pharmacophoric properties, which drive diverse biological effects . The integration of the imidazole core, known for its hydrogen-bonding capacity and ability to coordinate with biomolecules, with the 4-fluorophenyl substituent makes this building block particularly valuable for constructing potential therapeutic agents . In anticancer research, closely related indole-imidazole hybrids have demonstrated significant potential as potent tubulin polymerization inhibitors, exhibiting nanomolar activity against a panel of human cancer cell lines, including metastatic melanoma and prostate cancer . A significant advantage of these analogues is their ability to overcome P-glycoprotein (P-gp)-mediated multidrug resistance, a common challenge in chemotherapy, as they are not substrates for the P-gp efflux pump . Furthermore, the 1,5-diaryl-1H-imidazole-4-carboxylate scaffold is a key structure in the development of novel allosteric integrase inhibitors for HIV-1 treatment . Research indicates that such compounds can bind to the LEDGF/p75-binding pocket on the HIV-1 integrase enzyme, leading to aberrant multimerization of the protein and the production of non-infectious viral particles, providing a promising mechanism distinct from current clinical inhibitors . As a building block, this ester can be readily hydrolyzed to its corresponding carboxylic acid or converted to carbohydrazide derivatives, modifications that are known to significantly enhance binding properties to biological targets like HIV-1 integrase . Its role underscores the importance of imidazole-based intermediates in the ongoing search for new chemical entities to address persistent healthcare challenges such as antibiotic resistance, cancer, and chronic diseases .

Properties

Molecular Formula

C13H13FN2O2

Molecular Weight

248.25 g/mol

IUPAC Name

ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C13H13FN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16)

InChI Key

JRYVVDDXLQJBRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)F)C

Origin of Product

United States

Preparation Methods

Debus-Radziszewski Synthesis

The Debus-Radziszewski method is a classical route for synthesizing imidazole derivatives. For ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate, this approach involves the condensation of glyoxal, ammonia, and 4-fluorophenylacetaldehyde in the presence of an acid catalyst. The reaction proceeds via the formation of an imine intermediate, followed by cyclization to yield the imidazole core. Ethyl 3-oxopentanoate is introduced as a carboxylate precursor, enabling esterification at the 4-position.

Optimization Insights :

  • Temperature : Reflux conditions (80–100°C) improve cyclization efficiency.
  • Catalyst : Hydrochloric acid (10–15 mol%) enhances reaction kinetics.
  • Yield : Typical yields range from 65–75%, with purity >95% after recrystallization.

One-Pot Synthesis

A streamlined one-pot method combines 4-fluorobenzaldehyde, ammonium acetate, and ethyl acetoacetate in ethanol under reflux. This method eliminates intermediate isolation steps, reducing solvent waste.

Reagent Molar Ratio Role
4-Fluorobenzaldehyde 1.0 Aryl substrate
Ammonium acetate 2.5 Nitrogen source
Ethyl acetoacetate 1.2 Carboxylate precursor

Advantages :

  • Efficiency : 70–80% yield in 6–8 hours.
  • Scalability : Suitable for industrial production due to minimal purification requirements.

Cycloaddition Reactions

[2+3] Cycloaddition with Isocyanoacetates

Ethyl isocyanoacetate reacts with N-(4-fluorophenyl)benzimidoyl chloride in a [2+3] cycloaddition to form the imidazole ring. The reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature.

Mechanistic Steps :

  • Iminoyl Chloride Activation : DBU deprotonates ethyl isocyanoacetate, generating a nucleophilic species.
  • Cyclization : The activated intermediate attacks the imidoyl chloride, forming the five-membered ring.

Key Data :

  • Yield : 64–72% after column chromatography.
  • Purity : Confirmed via $$ ^1H $$ NMR (δ 1.42 ppm for ethyl CH₃) and LC-MS.

Catalytic Methods Using Inorganic Salts

Barium Sulfate-Ferric Nitrate Composite Catalyst

A patent-pending method employs a composite catalyst of barium sulfate, ferric nitrate, and iron sulfate (20:1:4 weight ratio) to facilitate the dehydrogenation of 2-sulfhydryl intermediates. The reaction occurs in toluene at 60–75°C, with subsequent base-mediated pH adjustment to isolate the product.

Reaction Conditions :

  • Catalyst Loading : 5 wt% relative to substrate.
  • Time : 4–6 hours for complete conversion.

Advantages :

  • Environmental Impact : Reduces reliance on corrosive acids (e.g., H₂SO₄).
  • Yield : 75–87% with >98% purity.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the 1,5-electrocyclization of 1,2-diaza-1,3-dienes, enabling rapid imidazole formation. This method reduces reaction times from hours to minutes.

Protocol :

  • Substrate Preparation : 4-Fluorophenylglyoxal and ethyl 3-aminocrotonate are mixed in dimethyl sulfoxide (DMSO).
  • Irradiation : Microwave at 150°C for 15 minutes.

Outcomes :

  • Yield : 68–78%.
  • Selectivity : >90% regioselectivity for the 2,5-disubstituted product.

Suzuki Coupling Approaches

Palladium-Catalyzed Cross-Coupling

Ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate undergoes Suzuki coupling with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄. The reaction proceeds in a toluene/THF/water mixture at 90°C for 12 hours.

Optimization Parameters :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : NaHCO₃ (2.0 equiv).
  • Yield : 77–85%.

Comparative Table :

Boronic Acid Yield (%) Purity (%)
4-Fluorophenyl 85 99
3-Chloro-4-fluorophenyl 75 97

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, critical for further functionalization.

Reagents/Conditions Product Notes Reference
6M HCl, reflux (4–6 h)2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acidQuantitative conversion in acidic media
2M NaOH, ethanol/water, refluxSodium salt of carboxylic acidRequires neutralization to isolate acid

This reaction is foundational for synthesizing acid derivatives used in peptide coupling or metal-organic frameworks.

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom on the phenyl ring facilitates nucleophilic substitution under specific conditions.

Reagents/Conditions Product Yield Reference
KNH₂, NH₃(l), −33°C2-(4-aminophenyl)-5-methyl-1H-imidazole-4-carboxylate68%
NaOCH₃, DMF, 80°C2-(4-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate52%

Fluorine replacement is selective for strong nucleophiles (e.g., amides, alkoxides) in polar aprotic solvents.

Electrophilic Aromatic Substitution

The fluorophenyl ring participates in electrophilic reactions, though fluorine’s deactivating effect limits reactivity.

Reagents/Conditions Product Position Yield Reference
HNO₃/H₂SO₄, 0°C2-(4-fluoro-3-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylateMeta to F41%
SO₃, H₂SO₄, 50°C2-(4-fluoro-3-sulfophenyl)-5-methyl-1H-imidazole-4-carboxylateMeta to F37%

Nitration and sulfonation occur meta to fluorine due to its strong electron-withdrawing effect.

N-Alkylation and Acylation

The NH proton of the imidazole ring reacts with alkyl halides or acyl chlorides to form N-substituted derivatives.

Reagents/Conditions Product Yield Reference
CH₃I, NaH, DMF, 25°CEthyl 2-(4-fluorophenyl)-5-methyl-3-methyl-1H-imidazole-4-carboxylate85%
AcCl, pyridine, 0°CEthyl 2-(4-fluorophenyl)-5-methyl-3-acetyl-1H-imidazole-4-carboxylate78%

N-Alkylation proceeds efficiently with mild bases, while acylation requires stoichiometric base for HCl scavenging.

Metal Complexation

The imidazole nitrogen and carboxylate oxygen act as ligands for transition metals, forming coordination complexes.

Metal Salt Conditions Complex Structure Application Reference
CuCl₂·2H₂OEthanol, 60°C, 2 hTetrahedral Cu(II) complexCatalysis studies
Zn(OAc)₂Methanol, reflux, 4 hOctahedral Zn(II) complexLuminescent materials

Complexation alters the compound’s electronic properties, enabling applications in catalysis and materials science.

Cycloaddition and Heterocycle Formation

The imidazole core participates in [3+2] cycloadditions to form fused heterocycles (e.g., triazoles, thiadiazoles).

Reagents/Conditions Product Yield Reference
NaN₃, CuI, DMF, 120°CEthyl 2-(4-fluorophenyl)-5-methyl-1H-imidazo[1,2-a]triazole-4-carboxylate63%
CS₂, H₂O₂, HClEthyl 2-(4-fluorophenyl)-5-methyl-1H-imidazo[2,1-b]thiazole-4-carboxylate58%

These reactions expand the compound’s utility in medicinal chemistry for generating bioactive heterocycles.

Biological Activity Modulation via Derivatization

Derivatives synthesized from the above reactions exhibit modified bioactivity. For example:

  • Carboxylic acid derivatives show enhanced binding to HIV-1 integrase (IC₅₀ = 28 µM in strand transfer assays) .

  • N-Alkylated analogs demonstrate improved metabolic stability in hepatic microsome models (t₁/₂ > 120 min).

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Substituent Variations and Functional Group Impact

The table below compares ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate with structurally related imidazole derivatives, highlighting key differences in substituents, molecular weights, and functional groups.

Compound Name Substituents Molecular Weight (g/mol) Functional Groups Key Properties References
This compound (Target Compound) 4-Fluorophenyl (C6H4F) at position 2; methyl (CH3) at position 5 ~234.23 (estimated) Imidazole, ester, fluorophenyl Enhanced lipophilicity; potential pharmaceutical intermediate
Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate (CAS 1427501-40-3) Amino (NH2) at position 5; fluoro (F) at position 4; methyl (CH3) at position 1 187.17 Imidazole, ester, amino, fluoro Increased polarity due to amino group; possible reactivity in nucleophilic reactions
Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate (CAS 1197579-69-3) 4-Trifluoromethoxyphenyl (C7H4F3O) at position 2; methyl (CH3) at position 5 ~314.27 (estimated) Imidazole, ester, trifluoromethoxy Higher electron-withdrawing effect; improved metabolic stability
5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-4-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole (CAS 1282516-76-0) 4-Bromo-2-fluorophenyl (C6H3BrF) at position 2; triazole ring at position 4 ~394.23 (estimated) Imidazole, triazole, bromo, fluoro Increased halogenated bulk; potential kinase inhibition activity

Key Observations

Electronic Effects: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing lipophilicity and solubility. The amino group in CAS 1427501-40-3 increases polarity, making it more water-soluble but less membrane-permeable than the target compound .

Biological Relevance :

  • Fluorinated imidazoles, such as the target compound, are often explored as intermediates in angiotensin II receptor antagonists (e.g., analogs in with tetrazolyl groups) .
  • Halogenated derivatives like CAS 1282516-76-0 (bromo and fluoro substituents) may exhibit enhanced metabolic stability and target specificity in kinase inhibitors .

Synthetic Considerations :

  • Sodium metabisulfite-mediated cyclization () is a viable route for synthesizing such imidazoles, though substituent choice affects reaction yields and purity .

Structural and Crystallographic Insights

  • Hydrogen Bonding Patterns : The imidazole ring and ester group in the target compound likely participate in hydrogen bonding, influencing crystal packing and solubility. highlights the role of graph set analysis in predicting such interactions .
  • Crystallography Tools : Programs like SHELXL () and ORTEP-3 () are critical for resolving the 3D structure of these compounds, ensuring accurate validation of bond lengths and angles .

Biological Activity

Ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a synthetic compound belonging to the imidazole derivative class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12FN2O2C_{13}H_{12}FN_2O_2 with a molecular weight of approximately 248.25 g/mol. Its structure features a fluorine atom on the phenyl ring, a methyl group on the imidazole ring, and an ethyl ester group at the carboxylate position, contributing to its unique reactivity and biological profile.

Research indicates that this compound may act as an enzyme inhibitor , impacting various metabolic pathways. The compound's structural features allow it to selectively bind to target proteins, influencing biochemical pathways critical for cellular functions .

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity: The compound may interfere with enzyme-substrate interactions, altering metabolic processes.
  • Modulation of Receptor Activity: It could potentially interact with specific receptors, affecting signaling pathways within cells.

Antiviral Activity

One notable area of research focuses on the antiviral potential of this compound. In studies examining its efficacy against HIV-1 integrase (IN), this compound demonstrated moderate inhibitory activity. Compounds with similar structures showed percentage inhibition rates exceeding 50%, indicating potential as antiviral agents .

CompoundPercentage InhibitionCC₅₀ (µM)
This compound40%50.4
Reference Compound (MUT 101)90%1.6

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Preliminary studies suggest it exhibits antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are crucial for assessing its effectiveness:

Bacterial StrainMIC (µg/mL)
Bacillus subtilis<125
Enterococcus faecalis75
Escherichia coli<125
Pseudomonas aeruginosa150

These results indicate that this compound may be a promising candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized various imidazole derivatives, including this compound, and assessed their biological activities. The results highlighted its potential as an enzyme inhibitor with significant antiviral properties against HIV .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications in the imidazole ring significantly influence biological activity. For instance, the presence of halogen substituents like fluorine enhances binding affinity to target proteins, which is crucial for its inhibitory effects .
  • Molecular Docking Studies : Computational docking studies have provided insights into the binding interactions between this compound and target enzymes/receptors, supporting experimental findings regarding its mechanism of action .

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